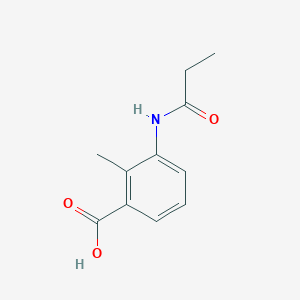
2-Methyl-3-(propanoylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(propanoylamino)benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It belongs to the class of anthranilic acid derivatives and is structurally related to other NSAIDs such as aspirin and ibuprofen. Mefenamic acid is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
Wirkmechanismus
2-Methyl-3-(propanoylamino)benzoic acid acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that are involved in pain and inflammation. By inhibiting COX enzymes, 2-Methyl-3-(propanoylamino)benzoic acid acid reduces the production of prostaglandins, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects
2-Methyl-3-(propanoylamino)benzoic acid acid has been shown to have several biochemical and physiological effects. It has been found to inhibit platelet aggregation, which can reduce the risk of blood clots. It has also been shown to have anti-inflammatory and analgesic effects, which can reduce pain and inflammation. Additionally, 2-Methyl-3-(propanoylamino)benzoic acid acid has been found to have antipyretic effects, which can reduce fever.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-3-(propanoylamino)benzoic acid acid has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It has also been extensively studied, and its effects on various physiological and biochemical processes are well understood. However, 2-Methyl-3-(propanoylamino)benzoic acid acid also has some limitations for lab experiments. It can cause gastric mucosal damage, which can affect the results of experiments involving the gastrointestinal tract. Additionally, it can have interactions with other drugs, which can affect the results of experiments involving multiple drugs.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-3-(propanoylamino)benzoic acid acid. One direction is to investigate its effects on other physiological and biochemical processes, such as its effects on the immune system and the cardiovascular system. Another direction is to investigate its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, further studies are needed to investigate the mechanisms underlying the gastric mucosal damage caused by 2-Methyl-3-(propanoylamino)benzoic acid acid, and to develop strategies to mitigate this effect.
Synthesemethoden
2-Methyl-3-(propanoylamino)benzoic acid acid can be synthesized through a multi-step process starting from 2,3-dimethylaniline. The first step involves the nitration of 2,3-dimethylaniline to form 2,3-dimethyl-4-nitroaniline. The nitro group is then reduced to an amino group using hydrogenation or other reducing agents. The resulting 2,3-dimethyl-4-aminobenzoic acid is then acylated with propanoyl chloride to form 2-methyl-3-(propanoylamino)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(propanoylamino)benzoic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in various scientific research studies to investigate its effects on various physiological and biochemical processes. For example, 2-Methyl-3-(propanoylamino)benzoic acid acid has been shown to inhibit the production of prostaglandins, which are involved in pain and inflammation. It has also been studied for its effects on platelet aggregation, blood clotting, and gastric mucosal damage.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
2-methyl-3-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-4-5-8(7(9)2)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ZHKHSEIFNYQHDC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1C)C(=O)O |
Kanonische SMILES |
CCC(=O)NC1=CC=CC(=C1C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243458.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243459.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B243460.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B243461.png)
![N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B243463.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]pentanamide](/img/structure/B243464.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide](/img/structure/B243466.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide](/img/structure/B243467.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-fluorobenzamide](/img/structure/B243468.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243471.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243474.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B243487.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243490.png)